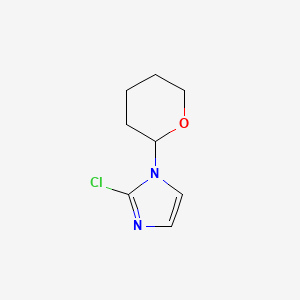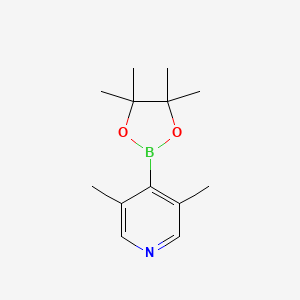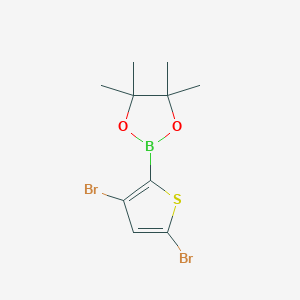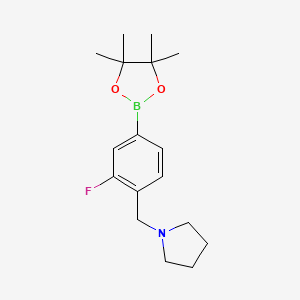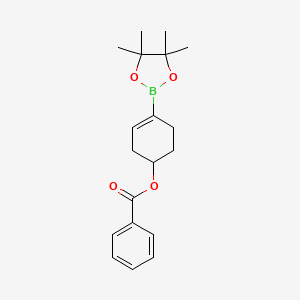![molecular formula C20H23BFNO4 B6342699 Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97% CAS No. 2096997-12-3](/img/structure/B6342699.png)
Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate” is a chemical compound . It is an important boric acid derivative .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . Boronic acid pinacol ester compounds, which are significant reaction intermediates, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound is synthesized through a two-step substitution reaction . Boronic acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are revealed through DFT . The molecular electrostatic potential and frontier molecular orbitals of the compound are also studied .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds similar to Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate focuses on their synthesis and structural characterization. These compounds are boric acid ester intermediates with benzene rings, obtained through multi-step substitution reactions. Their structures are confirmed by techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies also involve density functional theory (DFT) for molecular structure calculations, comparing results with X-ray values to understand the compounds' conformational and physicochemical properties (Huang et al., 2021).
Material Science Applications
Boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl groups, have been explored for their potential in material science, such as in the synthesis of conjugated polymers for electronic applications. These studies focus on the development of novel materials with specific electronic, optical, and photophysical properties, driven by the unique characteristics imparted by the boron-containing groups (Grigoras & Antonoaia, 2005).
Analytical and Sensor Applications
There's significant interest in developing fluorescence probes and sensors using boronate esters for detecting various substances, including peroxides and other analytes relevant to environmental and biological contexts. For example, boron ester or acid functionalities have been leveraged to create sensitive and selective probes for hydrogen peroxide vapor, a crucial analytical target in explosive detection and environmental monitoring (Fu et al., 2016).
Drug Delivery and Biomedical Applications
Boron-containing compounds are investigated for their utility in biomedical applications, particularly in drug delivery systems. Research includes the design and synthesis of boronated molecules as potential agents for cancer therapy or as components in drug delivery platforms that respond to specific physiological triggers for controlled release (Ren et al., 2022).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the sources, boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-16(22)12-17(11-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUIBIHKMSUVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

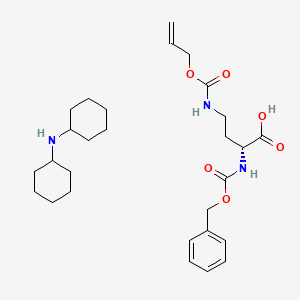


![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)

